4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate
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Overview
Description
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate is an organic compound characterized by the presence of a phenyl group substituted with a pivalate ester and a 2,4-dimethoxyphenyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate typically involves the esterification of 4-hydroxyphenyl pivalate with 3-(2,4-dimethoxyphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acrylate moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acrylate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems, leading to the modulation of biochemical pathways. Additionally, the pivalate ester group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl acetate
- 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl butyrate
- 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl benzoate
Uniqueness
4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate is unique due to the presence of the pivalate ester group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to hydrolysis compared to other esters. Additionally, the 2,4-dimethoxyphenyl acrylate moiety provides specific reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-22(2,3)21(24)27-17-10-6-15(7-11-17)19(23)13-9-16-8-12-18(25-4)14-20(16)26-5/h6-14H,1-5H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPLAXWMUMQU-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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